
Trisodium bis(2-(((4-hydroxy-3-((2-(phenylamino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoato(3-))cobaltate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) is a complex organic compound with a molecular formula of C58H42CoN8Na3O10S2 and a molecular weight of 1203.00 g/mol. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) involves multiple steps, including the diazotization of aromatic amines and subsequent coupling reactions. The process typically begins with the diazotization of 4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]aniline, followed by coupling with sulfonated aromatic compounds under controlled pH and temperature conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration, crystallization, and drying processes to obtain the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can alter the azo groups, affecting the color properties of the compound.
Substitution: The sulfonyl and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives with modified properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various cobalt complexes, modified azo compounds, and substituted derivatives with altered physical and chemical properties .
Aplicaciones Científicas De Investigación
Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) has several scientific research applications:
Chemistry: Used as a complexing agent in coordination chemistry studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used as a dye and pigment in textiles, plastics, and inks.
Mecanismo De Acción
The mechanism of action of Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) involves its ability to form stable complexes with various metal ions, particularly cobalt. The compound interacts with molecular targets through coordination bonds, affecting the electronic and structural properties of the target molecules. This interaction can influence various biochemical pathways, leading to its observed biological and chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- Trisodium bis[2-hydroxy-5-nitro-3-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonato(3-)]cobaltate(3-)
- Trisodium bis[2-[[2,4-dihydroxy-3-[(2-methyl-4-sulphophenyl)azo]phenyl]azo]benzoato(3-)]chromate(3-)
- Cobaltate(3-), bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthalenyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]-, trisodium
Uniqueness
Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) is unique due to its specific structural configuration, which imparts distinct color properties and stability. Its ability to form stable complexes with cobalt ions makes it particularly valuable in various industrial and research applications .
Propiedades
Número CAS |
82556-12-5 |
|---|---|
Fórmula molecular |
C58H42CoN8Na3O10S2+ |
Peso molecular |
1203.0 g/mol |
Nombre IUPAC |
trisodium;[1-[[5-[(2-carboxyphenyl)sulfamoyl]-2-hydroxyphenyl]diazenyl]naphthalen-2-yl]-phenylazanide;cobalt |
InChI |
InChI=1S/2C29H22N4O5S.Co.3Na/c2*34-27-17-15-21(39(37,38)33-24-13-7-6-12-23(24)29(35)36)18-26(27)31-32-28-22-11-5-4-8-19(22)14-16-25(28)30-20-9-2-1-3-10-20;;;;/h2*1-18,33H,(H3,30,31,32,34,35,36);;;;/q;;;3*+1/p-2 |
Clave InChI |
VHYMEDYKZDLQOB-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)[N-]C2=C(C3=CC=CC=C3C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)NC5=CC=CC=C5C(=O)O)O.C1=CC=C(C=C1)[N-]C2=C(C3=CC=CC=C3C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)NC5=CC=CC=C5C(=O)O)O.[Na+].[Na+].[Na+].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12770890.png)
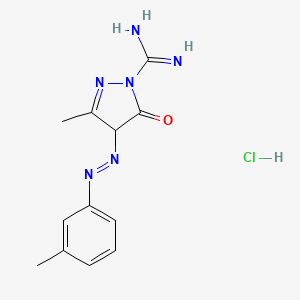

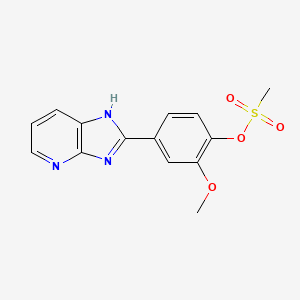
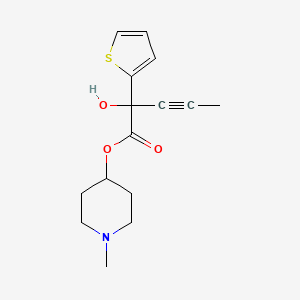
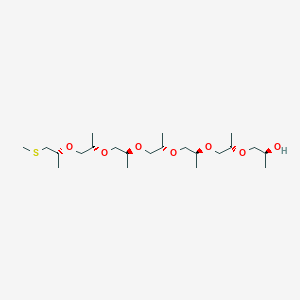
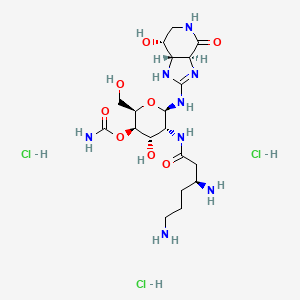
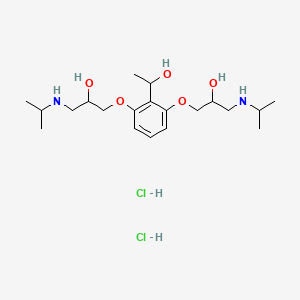
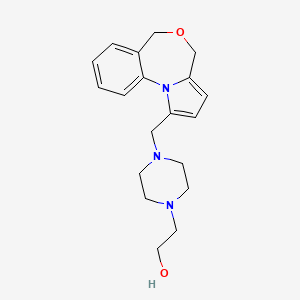
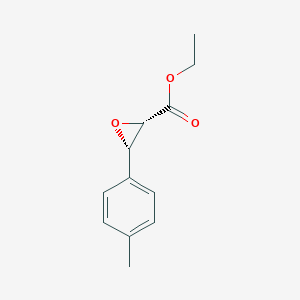


![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)
